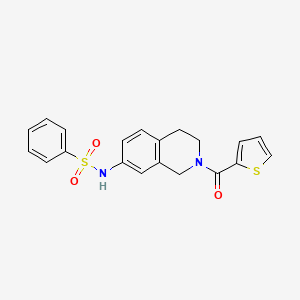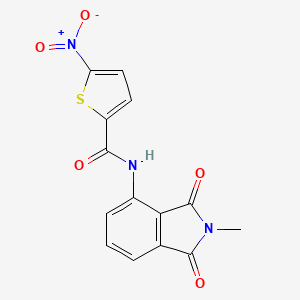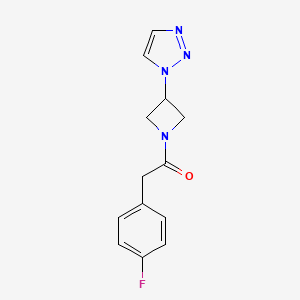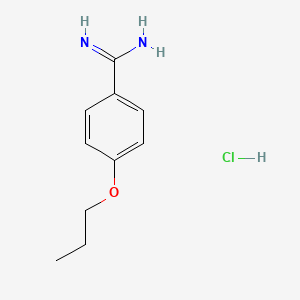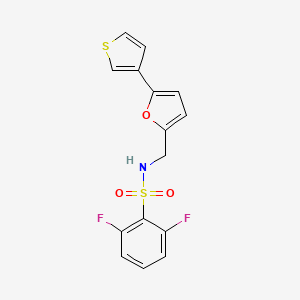
2,6-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2,6-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups including a sulfonamide group, a furan ring, a thiophene ring, and a benzenesulfonamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
One of the primary applications of 2,6-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide and its derivatives is in medicinal chemistry. A study by Küçükgüzel et al. (2013) synthesized and characterized derivatives of celecoxib, including benzenesulfonamides, for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Their research revealed that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib (Küçükgüzel et al., 2013).
Palladium-Copper Catalyzed Cross-Coupling Reactions
Miura et al. (1998) investigated the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system. This process is significant in organic synthesis, demonstrating the potential of benzenesulfonamide derivatives in the formation of complex organic compounds (Miura et al., 1998).
Inhibitors of Kynurenine 3-Hydroxylase
In the study by Röver et al. (1997), N-(4-phenylthiazol-2-yl)benzenesulfonamides, closely related to the compound , were synthesized and evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme is involved in the kynurenine pathway, which is significant in neurobiology. The inhibitors developed could be crucial in understanding and potentially treating neurological conditions (Röver et al., 1997).
Use in Treatment of Pulmonary Conditions
Norman (2014) evaluated the use of PI3K inhibitors, specifically mentioning derivatives of benzenesulfonamide, in the treatment of cough and idiopathic pulmonary fibrosis. This highlights the therapeutic potential of these compounds in respiratory conditions (Norman, 2014).
Gold(I)-Catalyzed Cascade Reactions
A study by Wang et al. (2014) explored the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction. This process demonstrates the compound's applicability in complex organic synthesis and the development of new synthetic methodologies (Wang et al., 2014).
Properties
IUPAC Name |
2,6-difluoro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3S2/c16-12-2-1-3-13(17)15(12)23(19,20)18-8-11-4-5-14(21-11)10-6-7-22-9-10/h1-7,9,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINFISFPCMZSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2968001.png)
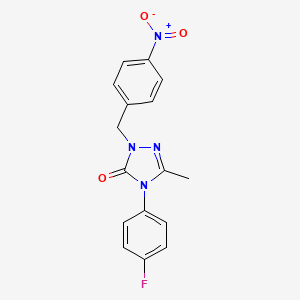


![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone](/img/structure/B2968007.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2968009.png)
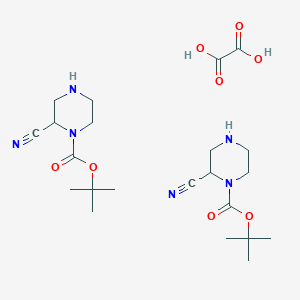
![N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2968011.png)
![7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2968015.png)
